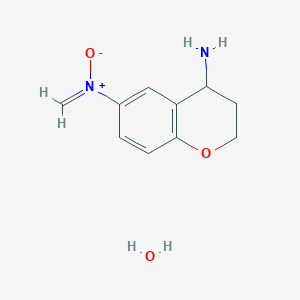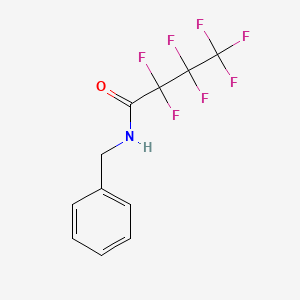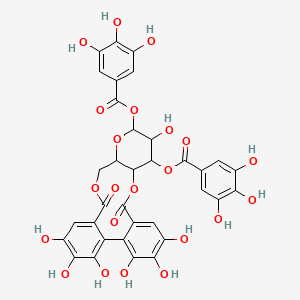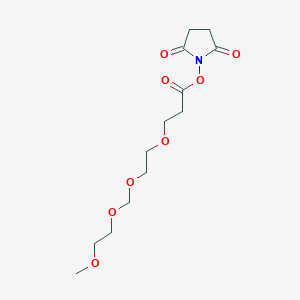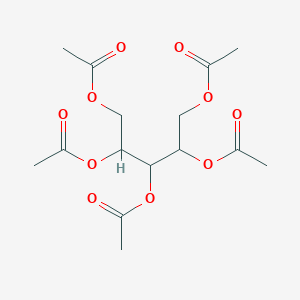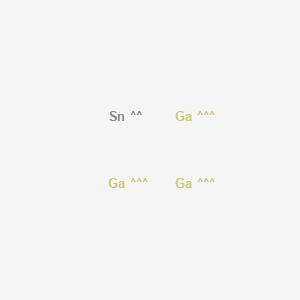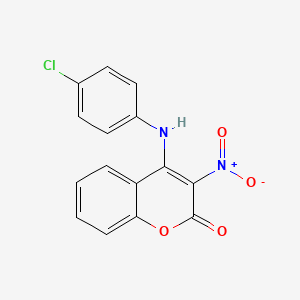
4-(4-Chloroanilino)-3-nitrochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloroanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloroanilino group at the 4-position and a nitro group at the 3-position of the chromen-2-one scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one typically involves the following steps:
Nitration: The nitration of chromen-2-one is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The introduction of the 4-chloroanilino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-chloroaniline with the nitrochromen-2-one intermediate under basic conditions, such as using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(4-Chloroanilino)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen-2-one scaffold can undergo oxidation reactions to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Chloroanilino)-3-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones.
科学研究应用
4-(4-Chloroanilino)-3-nitrochromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
作用机制
The mechanism of action of 4-(4-Chloroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroanilino group can bind to specific enzymes or receptors, modulating their activity. The compound’s ability to generate reactive oxygen species and induce oxidative stress is also a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one, used in the production of pesticides and dyes.
3-Nitrochromen-2-one: A related compound with similar chromen-2-one scaffold but lacking the chloroanilino group.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar anilino substitution, studied for their anticancer properties.
Uniqueness
This compound is unique due to the combination of the chloroanilino and nitro groups on the chromen-2-one scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
499997-11-4 |
|---|---|
分子式 |
C15H9ClN2O4 |
分子量 |
316.69 g/mol |
IUPAC 名称 |
4-(4-chloroanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H |
InChI 键 |
WRLVOFDUFXOOIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
溶解度 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
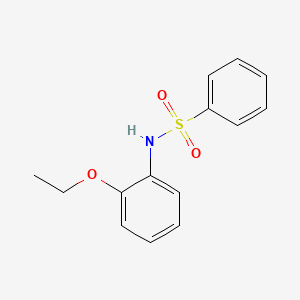
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
